molecular formula C13H15NO2 B12654693 1-Methyl-5-(4-methylbenzoyl)pyrrolidin-2-one CAS No. 42435-97-2

1-Methyl-5-(4-methylbenzoyl)pyrrolidin-2-one

Cat. No.: B12654693
CAS No.: 42435-97-2
M. Wt: 217.26 g/mol
InChI Key: FAZNFGVZSSOHQE-UHFFFAOYSA-N
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Description

1-Methyl-5-(4-methylbenzoyl)pyrrolidin-2-one is a chemical compound with the molecular formula C13H15NO2. It is a derivative of pyrrolidinone, featuring a benzoyl group substituted at the fifth position and a methyl group at the first position of the pyrrolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-(4-methylbenzoyl)pyrrolidin-2-one can be synthesized through a multi-step process involving the reaction of 4-methylbenzoyl chloride with 1-methylpyrrolidin-2-one in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(4-methylbenzoyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-5-(4-methylbenzoyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-5-(4-methylbenzoyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The pyrrolidinone ring provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

  • 1-Benzyl-5-methylpyrrolidin-2-one
  • 1-Methyl-5-benzoylpyrrolidin-2-one
  • 1-Methyl-5-(4-chlorobenzoyl)pyrrolidin-2-one

Comparison: 1-Methyl-5-(4-methylbenzoyl)pyrrolidin-2-one is unique due to the presence of the 4-methylbenzoyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and organic synthesis .

Properties

CAS No.

42435-97-2

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-methyl-5-(4-methylbenzoyl)pyrrolidin-2-one

InChI

InChI=1S/C13H15NO2/c1-9-3-5-10(6-4-9)13(16)11-7-8-12(15)14(11)2/h3-6,11H,7-8H2,1-2H3

InChI Key

FAZNFGVZSSOHQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CCC(=O)N2C

Origin of Product

United States

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